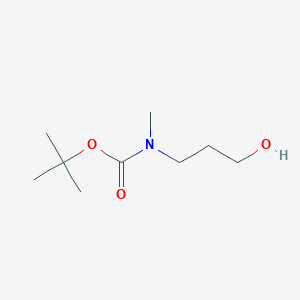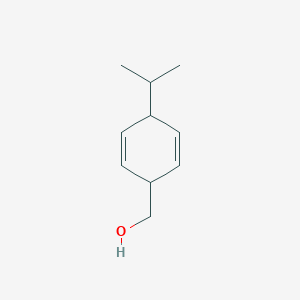
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol, also known as Iridoid Compound, is a natural product with a complex structure. It has been found to have potential applications in the field of medicinal chemistry due to its various biological activities.
Wirkmechanismus
The exact mechanism of action of (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemische Und Physiologische Effekte
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol in lab experiments is its natural origin. It can be easily extracted from plants and is readily available. However, one of the limitations is the complexity of its structure, which makes its synthesis difficult and time-consuming.
Zukünftige Richtungen
There are various future directions for the research on (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol. One of the future directions is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its potential use in the treatment of viral infections such as COVID-19. Furthermore, the development of more efficient and cost-effective synthesis methods for (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is also a future direction for research.
Conclusion
In conclusion, (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is a natural product with various biological activities. Its potential applications in the field of medicinal chemistry make it a promising area of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol have been discussed in this paper. Further research is needed to fully understand its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol involves the use of natural sources such as plants. One of the most commonly used plants is Gardenia jasminoides, which is a rich source of iridoids. The extraction of iridoids from plants involves the use of solvents such as ethanol, methanol, or water. The extracted iridoids are then subjected to various chemical reactions to obtain (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has been found to have various biological activities such as anti-inflammatory, anti-cancer, anti-oxidant, and anti-viral activities. It has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
19907-89-2 |
|---|---|
Produktname |
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(4-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8-11H,7H2,1-2H3 |
InChI-Schlüssel |
MQMNTOUVHNRXKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=CC(C=C1)CO |
Kanonische SMILES |
CC(C)C1C=CC(C=C1)CO |
Synonyme |
(1α,4β)-p-Mentha-2,5-dien-7-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



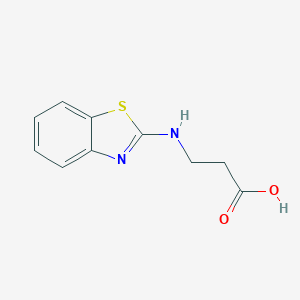
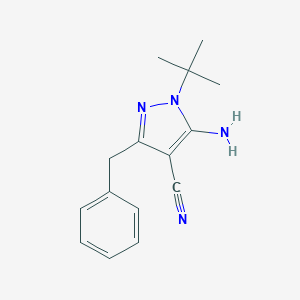
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)
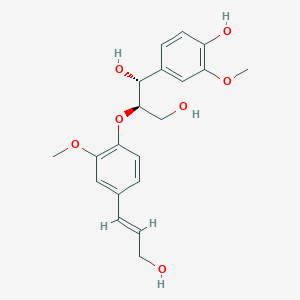
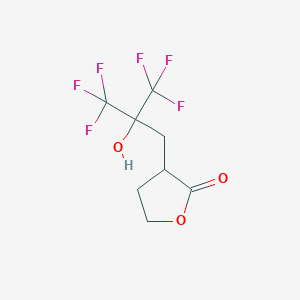
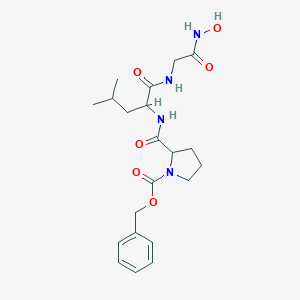
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)
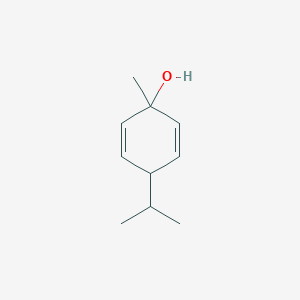
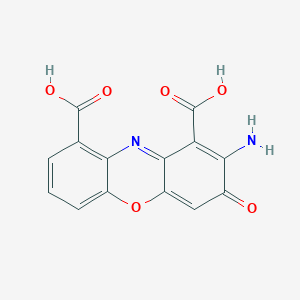

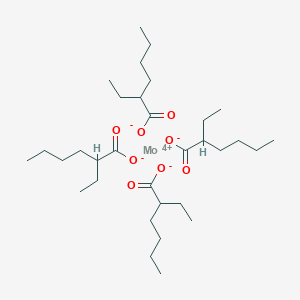

![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)
